molecular formula C9H8BrClO2 B070124 Methyl 2-(bromomethyl)-3-chlorobenzoate CAS No. 188187-03-3

Methyl 2-(bromomethyl)-3-chlorobenzoate

Cat. No.: B070124
CAS No.: 188187-03-3
M. Wt: 263.51 g/mol
InChI Key: BZXFVKQUKUJTIM-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-chlorobenzoate (CAS: 188187-03-3) is a halogenated aromatic ester with the molecular formula C₉H₈BrClO₂ and molecular weight 263.52 g/mol. It features a bromomethyl (-CH₂Br) group at the 2-position and a chlorine atom at the 3-position of the benzoate ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(bromomethyl)-3-chlorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-chlorobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzoate ring .

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in an inert solvent such as carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the hazardous nature of bromine and other reagents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-3-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol are typical reducing agents.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid are used for oxidation reactions.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The applications of methyl 2-(bromomethyl)-3-chlorobenzoate are diverse, spanning several scientific disciplines:

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules .

Pharmaceutical Development

In medicinal chemistry, this compound is utilized as a precursor for synthesizing potential drug candidates. Notably, it has been explored for its antimicrobial and anticancer properties. The bromomethyl group enhances the compound's ability to act as a reactive electrophile, which can be targeted by nucleophilic drug candidates .

Agrochemical Applications

This compound is also employed in the development of agrochemicals, including pesticides and herbicides. Its ability to modify biological pathways makes it suitable for creating compounds that can effectively target pests while minimizing environmental impact .

Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can act as enzyme inhibitors. For instance, studies have indicated that modifications to the benzoate structure can significantly enhance potency against specific biological targets, including those involved in viral replication .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of derivatives synthesized from this compound. The results indicated that certain modifications led to compounds with significantly enhanced cytotoxicity against cancer cell lines compared to unmodified structures. The introduction of additional halogen substituents was found to improve binding affinity to cancer-related targets .

Case Study 2: Agrochemical Development

Another research project focused on the application of this compound in developing novel herbicides. The study revealed that compounds derived from this intermediate exhibited selective toxicity towards specific weed species while being safe for crops, demonstrating its potential in sustainable agriculture .

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-3-chlorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Key Properties:

  • Physical State : Light orange oil (purified) or crystalline solid, depending on synthesis conditions .
  • Boiling Point : ~331.0 ± 32.0 °C at 760 mmHg .
  • Density : 1.6 ± 0.1 g/cm³ .
  • Storage : Stable at 2–8°C under inert conditions .
  • Hazard Class : Corrosive (Class 8), requiring careful handling .

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Table 1: Structural and Physical Comparison

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Methyl 2-(bromomethyl)-3-chlorobenzoate (188187-03-3) C₉H₈BrClO₂ 2-Bromomethyl, 3-Chloro 263.52 Oil; bp ~331°C
Methyl 2-bromomethyl-4-chlorobenzoate (145908-29-8) C₉H₈BrClO₂ 2-Bromomethyl, 4-Chloro 263.52 Solid; mp >95°C
Methyl 5-bromo-2-methylbenzoate (79669-50-4) C₉H₉BrO₂ 5-Bromo, 2-Methyl 229.07 Liquid; bp ~45–48°C ▲
Methyl 4-(bromomethyl)-3-chlorobenzoate (N/A) C₉H₈BrClO₂ 4-Bromomethyl, 3-Chloro 263.52 White solid; used in HBV studies

Key Observations:

Substituent Position: The 3-chloro group in the target compound increases steric hindrance compared to the 4-chloro isomer (CAS 145908-29-8), affecting reactivity in nucleophilic substitutions . Bromomethyl vs.

Physical State :

  • The target compound exists as an oil, whereas its 4-chloro isomer is a solid, likely due to differences in crystal packing influenced by substituent positions .

Table 2: Reactivity and Functional Use Cases

Compound Key Reactivity Applications
Target Compound Bromomethyl group participates in alkylation and cross-coupling reactions . Intermediate in antiviral agents (e.g., HBV RNase H inhibitors) .
Methyl 4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)-6′-chlorobenzoate (Compound 9) Electrophilic aromatic substitution at the 6′-chloro position . Antiviral research (HBV targeting) .
Methyl 2-bromo-5-chlorobenzoate (57381-62-1) Bromine acts as a leaving group in Suzuki-Miyaura couplings . Synthesis of biaryl scaffolds .

Key Findings:

  • The bromomethyl group in the target compound enables diverse transformations, such as nucleophilic displacement to introduce heteroatoms or form carbon-carbon bonds, which are less feasible in bromo-substituted analogs .
  • In contrast, Methyl 4-(bromomethyl)-3-chlorobenzoate (Compound 9 from ) is utilized in HBV RNase H inhibition studies, highlighting the role of the isoindoline-1,3-dione moiety in enhancing bioactivity .

Spectroscopic and Analytical Data

NMR Comparison:

  • Target Compound :
    • ¹H NMR (CDCl₃): δ 7.75 (1H, dd, J = 7.9 Hz), 5.01 (2H, s, CH₂Br), 3.86 (3H, s, OCH₃) .
    • ¹³C NMR : δ 166.4 (C=O), 26.7 (CH₂Br) .
  • Methyl 4-(bromomethyl)-3-chlorobenzoate (Compound 9):
    • ¹H NMR : δ 7.47 (aromatic), 5.21 (CH₂Br), 3.91 (OCH₃) .

The downfield shift of the CH₂Br protons in the target compound (δ 5.01) compared to Compound 9 (δ 5.21) reflects electronic differences due to the 3-chloro substituent .

Biological Activity

Methyl 2-(bromomethyl)-3-chlorobenzoate is an organic compound notable for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and implications for drug development.

This compound has the molecular formula C8H6BrClO2C_8H_6BrClO_2. The compound features a benzene ring substituted with bromine and chlorine atoms, which significantly influences its reactivity and biological interactions. The presence of the bromomethyl group enables nucleophilic substitution reactions, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Aromatic Substitution : The halogenated structure allows the compound to participate in electrophilic aromatic substitution reactions, which can modify proteins and nucleic acids.
  • Enzyme Inhibition : Similar compounds have been used to study enzyme inhibition, suggesting that this compound may inhibit specific enzymes involved in metabolic pathways .
  • Blood-Brain Barrier Permeability : Predictions indicate that this compound can cross the blood-brain barrier, raising potential implications for neurological applications.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological interactions. This compound has been identified as a genotoxic impurity in pharmaceuticals like lenalidomide, highlighting its relevance in drug safety assessments.

Case Studies

  • Genotoxicity : A study noted that this compound might act as a genotoxic agent, affecting cellular integrity and gene expression. This aspect is particularly critical in evaluating the safety profiles of drugs containing this compound as an impurity.
  • Enzyme Interaction : In enzyme studies, this compound was utilized to investigate its effects on various proteins involved in cellular signaling pathways. It demonstrated potential inhibitory effects on certain enzymes, which could be exploited for therapeutic purposes .

Table 1: Summary of Biological Activities and Mechanisms

Activity Mechanism Implications
GenotoxicityInterference with DNA/RNADrug safety concerns
Enzyme inhibitionElectrophilic substitutionPotential therapeutic applications
Blood-brain barrier permeabilityHigh gastrointestinal absorptionNeurological implications

Applications in Research

This compound serves as an important intermediate in organic synthesis and has applications across various fields:

  • Medicinal Chemistry : It is used to develop drugs with anti-inflammatory and analgesic properties.
  • Biological Studies : The compound is employed in studies focusing on enzyme inhibition and protein-ligand interactions .
  • Industrial Chemistry : Its reactivity makes it valuable in producing specialty chemicals, dyes, and pigments.

Q & A

Basic Questions

Q. What are the molecular structure and key physicochemical properties of methyl 2-(bromomethyl)-3-chlorobenzoate?

  • Answer : The compound has the molecular formula C₉H₈BrClO₂ (molecular weight: ~263.52 g/mol) and a density of 1.6±0.1 g/cm³ . Its boiling point is 331.0±32.0°C at atmospheric pressure, with a flash point of 154.0±25.1°C , indicating moderate thermal stability . The bromomethyl and chloro substituents on the aromatic ring contribute to its reactivity in nucleophilic substitutions. For structural confirmation, consult 1H NMR data (e.g., δ 3.95 ppm for the methyl ester group) and compare with spectral databases like NIST Chemistry WebBook .

Q. What are the standard synthetic routes for this compound?

  • Answer : A common method involves bromination of methyl 3-chloro-2-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in refluxing CCl₄ . Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields vary between 83–99%, depending on reaction time and stoichiometric control of NBS . Always monitor reaction progress by TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

Q. What storage conditions are recommended to maintain stability?

  • Answer : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition. The bromomethyl group is moisture-sensitive, so desiccants (e.g., silica gel) should be included. Avoid prolonged exposure to ambient temperatures, as this may lead to hydrolysis or undesired dimerization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons, bromomethyl resonance at δ 4.5–4.7 ppm) .
  • HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted starting material) .
  • Elemental Analysis : Verify C/H/Br/Cl/O ratios against theoretical values .
    Cross-reference spectral data with authoritative databases (e.g., NIST) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

  • Answer : Wear nitrile gloves , goggles, and a lab coat. The compound is corrosive (Hazard Class 8) and may release toxic fumes (HBr, HCl) upon decomposition. Use a fume hood for all procedures. In case of skin contact, wash immediately with soap/water and seek medical attention. Waste must be segregated and disposed via licensed hazardous waste contractors .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Answer : Key variables include:

  • Radical Initiator Concentration : Optimize AIBN loading (0.1–1 mol%) to balance initiation efficiency vs. side-product formation .
  • Solvent Choice : Replace CCl₄ with less toxic alternatives (e.g., CH₂Cl₂) while maintaining reaction efficiency .
  • Temperature Control : Lower temperatures (40–60°C) reduce bromine radical recombination but may prolong reaction time.
    Monitor by GC-MS to identify side products (e.g., di-brominated analogs) and adjust stoichiometry accordingly.

Q. How can contradictions in reported physicochemical data (e.g., boiling point ranges) be resolved experimentally?

  • Answer : Discrepancies in boiling point (±32°C) may arise from impurities or measurement techniques. Validate via:

  • Differential Scanning Calorimetry (DSC) : Accurately determine decomposition and boiling points under controlled pressure.
  • Gas Chromatography : Compare retention times against pure standards.
    Reproduce experiments under inert atmospheres to exclude oxidative degradation.

Q. What strategies assess the compound’s stability under diverse reaction conditions?

  • Answer : Design accelerated stability studies:

  • Thermal Stress Testing : Heat samples to 40–80°C and analyze degradation products via LC-MS .
  • Hydrolytic Stability : Expose to aqueous/organic solvent mixtures (e.g., DMSO/H₂O) at varying pH levels.
  • Light Exposure : Use UV/Vis lamps to simulate photolytic degradation.
    Identify primary degradation pathways (e.g., ester hydrolysis, bromide displacement) and adjust storage protocols.

Q. How is this compound utilized in multistep syntheses of bioactive molecules?

  • Answer : The bromomethyl group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties . For example:

  • Step 1 : Suzuki coupling with boronic acids to form biaryl intermediates.
  • Step 2 : Ester hydrolysis to generate carboxylic acid derivatives for further functionalization .
    Optimize reaction conditions (e.g., Pd catalyst, base) to avoid β-hydride elimination or ester group cleavage.

Q. How can purification challenges (e.g., co-eluting impurities) be addressed?

  • Answer :
  • Flash Chromatography : Use gradient elution (hexane → EtOAc) with UV detection at 254 nm.
  • Recrystallization : Test solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals.
  • Prep-HPLC : Employ C18 columns with acetonitrile/water mobile phases for stubborn impurities.
    For persistent issues, derivatize impurities (e.g., silylation for GC-MS analysis) to identify structural motifs .

Properties

IUPAC Name

methyl 2-(bromomethyl)-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXFVKQUKUJTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452703
Record name Methyl 2-(bromomethyl)-3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188187-03-3
Record name Methyl 2-(bromomethyl)-3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromomethyl-3-chloro-benzoic acid methyl ester
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Synthesis routes and methods I

Procedure details

A suspension of methyl 3-chloro-2-methylbenzoate obtained in Example 10b (1 g, 5.42 mmol), carbon tetrachloride (13.3 ml), N-bromosuccinimide (1.06 g, 5.96 mmol) and benzoyl peroxide (3.5 mg, 0.0108 mmol) was heated in a 90° C. oil bath under a nitrogen stream. After three hours and 45 minutes, heating was completed, and the mixture was diluted with water, ethyl acetate and a saturated aqueous sodium bicarbonate solution. The organic layer was washed with a saturated aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered and concentrated to give the title compound (1.43 g, yield: 100%).
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Synthesis routes and methods II

Procedure details

To a suspension of 3-chloro-2-methylbenzoic acid methyl ester (5.62 g, 30.4 mmol), and N-bromosuccinimide (5.94 g, 33.4 mmol) in carbon tetrachloride (200 mL) was added benzoyl peroxide (800 mg, 3.30 mmol). The resulting suspension was immersed in an oil bath held at 85° C., and illuminated with a 300W halogen worklight. After stirring for 16 hours with heat and illumination the reaction mixture was allowed to cool to ambient temperature, filtered to remove the insoluble succinimide, and concentrated under reduced pressure to afford 2-bromomethyl-3-chlorobenzoic acid methyl ester as a yellow semi-solid. This crude material was carried on to the next step without purification.
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